molecular formula C9H20O2Si B015443 3-[(Tert-butyldimethylsilyl)oxy]-1-propanal CAS No. 89922-82-7

3-[(Tert-butyldimethylsilyl)oxy]-1-propanal

Cat. No. B015443
CAS RN: 89922-82-7
M. Wt: 188.34 g/mol
InChI Key: WGWCJTNWUFFGFH-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]-1-propanal is a chemical compound used in various organic synthesis processes. It is part of a family of silyl ethers used as protective groups in organic chemistry due to their stability and ease of removal.

Synthesis Analysis

The synthesis of related silyl ether compounds involves the use of acetyl or propionyl chloride, silver cyanate, and tert-butyldimethylsilyl triflate in the presence of triethylamine (Tollenaere & Ghosez, 1998).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry. Single crystal X-ray diffraction analysis reveals details about the crystal structure (Moriguchi et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions such as cycloadditions and serve as intermediates for the asymmetric synthesis of amines (Ellman, Owens, & Tang, 2002). They exhibit reactivity typical of silyl ethers and can be used in nucleophilic additions and substitutions.

Scientific Research Applications

  • Detection of Chemical Warfare Nerve Agents : A compound, (E)-pyrene-1-carbaldehyde O-tert-butyldimethylsilyl oxime, effectively detects chemical warfare nerve agents such as O-isopropyl methylphosphonofluoridate (GB) and O-pinacolyl methylphosphonofluoridate ((Jin Young Lee, Yong Han Lee, & Y. Byun, 2012)).

  • Synthesis of Protected Bivalent Sulfur : [(tert-Butyldimethylsilyl)oxy]methanethiol is used as a nucleophilic reagent for introducing protected bivalent sulfur, complementing the electrophilic reagents used in similar processes ((Shuai Dong, D. Clive, & Jin-Ming Gao, 2015)).

  • Synthesis of Novel Propargylic Epoxide : A highly stereoselective synthesis of a novel propargylic epoxide, (3R, 4S)-1-tert-butyldimethylsilyl-3,4-epoxy-1-pentyne, is achieved from readily available starting materials ((T. Kanger, M. Liiv, T. Pehk, & M. Lopp, 1993)).

  • Preparation of Functionalized Pyridines : 1-[(tert-butyldimethylsilyl)oxy]alkenyl isocyanates are prepared and used to produce functionalized pyridines and uracil or thymine derivatives ((C. Tollenaere & L. Ghosez, 1998)).

  • Palladium-Catalyzed Heteroarylation : Palladium-catalyzed heteroarylation of 1-(tert-butyldimethylsilyl)-3-indolylzinc chloride with heteroaryl halides synthesizes 3-(2-pyridyl)indoles in good to excellent yields ((M. Amat, Sabine Hadida, & J. Bosch, 1994)).

  • Cobalt(II) Complex-Catalyzed Reactions : A cobalt(II) complex catalyst catalyzes the hetero-Diels-Alder reaction of 1-alkyl-3-(tert-butyldimethylsilyl)oxy-1,3-butadienes with ethyl glyoxylate, yielding products with potential pharmaceutical applications ((Lian-Sheng Li, Yikang Wu, Yung‐Jin Hu, L. Xia, & Yu‐lin Wu, 1998)).

  • Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers : Oxone in aqueous methanol selectively cleaves primary tert-butyldimethylsilyl ethers, enabling the deprotection of primary alcohols and phenols ((G. Sabitha, and Mandali Syamala, & J. Yadav, 1999)).

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h7H,6,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWCJTNWUFFGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394793
Record name 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butyldimethylsilyl)oxy]-1-propanal

CAS RN

89922-82-7
Record name 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(tert-butyldimethylsilyl)oxy]propanal
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Synthesis routes and methods I

Procedure details

DMSO (24 mmol) is added to oxalyl chloride (11 mmol) in 40 mL of CH2Cl2 cooled to −78° C. After 15 minutes, alcohol 46 (10 mmol) is added. After an additional 15 minutes, triethylamine (50 mmol) is added. The mixture is allowed to warm to 0° C. and then poured into 0.1 M HCl (100 mL). The phases are separated, and the aqueous phase is extracted with ethyl acetate (2×100 mL). The organic phases are washed with water (100 mL), dried over anhydrous MgSO4, and concentrated in vacuo. The mixture is purified by flash chromatography to give the product as a colorless oil.
Name
Quantity
24 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
50 mmol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of anhydrous dimethylsulfoxide (0.05 mole) in anhydrous methylene chloride (100 ml) cooled to 0° C. under nitrogen with stirring is added a solution of oxalyl chloride (0.05 mole) in anhydrous methylene chloride (100 ml). After stirring for 15 minutes, a solution of 1-tert-Butyldimethylsilyloxy-3-hydroxypropane (0.04 mole) in methylene chloride (150 ml) is added over a period of 30 minutes. Then the reaction is quenched by adding triethyl amine (1 mole) slowly. The reaction mixtureis diluted with ethyl acetate (200 ml), washed with water (75 ml), brine (75 ml), dried and concentrated. The product is used as such in the subsequent condensation step.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Tetrapropylammonium perruthenate (0.18 g, 5.3 mmol) was added to a mixture of methylene chloride (20 mL) and acetonitrile (2 mL) containing 3-(tert-butyldimethylsilyloxy)-propanol (2 g, 0.01 mmol), N-methylmorpholine N-oxide (1.76 g) and 4 Å molecular sieves. The reaction mixture was stirred at RT overnight and then filtered through a pad of silica gel. The filtrate was concentrated under vacuo to afford 3-(tert-butyldimethylsilyloxy)-propionaldehyde (1.3 g, 66%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Tert-butyldimethylsilyl)oxy]-1-propanal
Reactant of Route 2
3-[(Tert-butyldimethylsilyl)oxy]-1-propanal
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3-[(Tert-butyldimethylsilyl)oxy]-1-propanal
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3-[(Tert-butyldimethylsilyl)oxy]-1-propanal
Reactant of Route 5
3-[(Tert-butyldimethylsilyl)oxy]-1-propanal
Reactant of Route 6
Reactant of Route 6
3-[(Tert-butyldimethylsilyl)oxy]-1-propanal

Citations

For This Compound
1
Citations
EH Demont, C Chung, RC Furze, P Grandi… - Journal of medicinal …, 2015 - ACS Publications
Overexpression of ATAD2 (ATPase family, AAA domain containing 2) has been linked to disease severity and progression in a wide range of cancers, and is implicated in the regulation …
Number of citations: 92 0-pubs-acs-org.brum.beds.ac.uk

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